molecular formula C17H21N3O4S B5317959 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B5317959
M. Wt: 363.4 g/mol
InChI Key: JFUWHKQIYWPUTE-VOTSOKGWSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ITA, is a compound that has gained increasing attention in scientific research due to its potential applications in various fields. ITA is a synthetic compound that was first developed in 2006 by a team of researchers led by Professor Seiji Shinkai at Kyushu University in Japan. Since then, ITA has been extensively studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent bonds between the compound and the target enzyme. This covalent bonding leads to irreversible inhibition of the enzyme, which can have significant effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by reactive oxygen species. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings.
One limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, which means that its effects on living organisms are not well understood.

Future Directions

There are several potential future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. For example, this compound has been shown to have potential as a treatment for Alzheimer's disease, due to its inhibitory effects on acetylcholinesterase.
Another area of interest is the development of this compound-based sensors for the detection of various analytes. This compound has been shown to have unique optical properties, which can be exploited for the development of sensors for a wide range of applications.
In conclusion, this compound is a compound that has gained increasing attention in scientific research due to its unique properties and potential applications. Its inhibitory effects on enzymes, antioxidant properties, and anti-inflammatory effects make it a promising candidate for the development of drugs and sensors for various applications. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves several steps, starting with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea to produce 5-isopropyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,4,5-trimethoxyphenylacrylic acid to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where this compound has been shown to have potent inhibitory effects on various enzymes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.

properties

IUPAC Name

(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-10(2)16-19-20-17(25-16)18-14(21)7-6-11-8-12(22-3)15(24-5)13(9-11)23-4/h6-10H,1-5H3,(H,18,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWHKQIYWPUTE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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